1-(2,5-Dimethoxyphenyl)-2-nitroethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

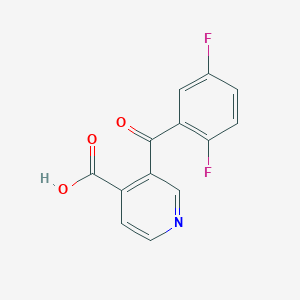

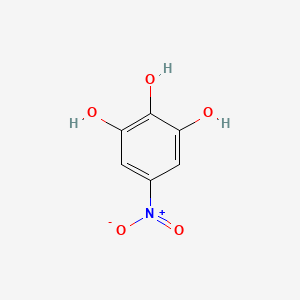

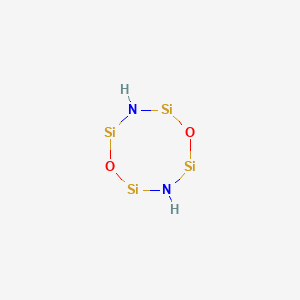

“1-(2,5-Dimethoxyphenyl)-2-nitroethan-1-ol” is a chemical compound. It is related to Midodrine, an alpha-adrenergic agonist used to treat orthostatic hypotension . The compound has a molecular formula of C10H13NO4 .

Synthesis Analysis

The synthesis of this compound can be achieved by condensing 2,5-dimethoxy benzaldehyde with nitromethane under the effect of alkali to obtain 1-(2,5-Dimethoxyphenyl)-2-nitroethanol . This nitroethanol can then be reduced with a boron reductant to obtain 1-(2,5-Dimethoxyphenyl)-2-aminoethanol .

Molecular Structure Analysis

The molecular structure of “1-(2,5-Dimethoxyphenyl)-2-nitroethan-1-ol” consists of a nitroethane group attached to a dimethoxyphenyl group . The molecular weight of the compound is 211.21 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-(2,5-Dimethoxyphenyl)-2-nitroethan-1-ol” include the condensation of 2,5-dimethoxy benzaldehyde with nitromethane to form 1-(2,5-Dimethoxyphenyl)-2-nitroethanol, followed by the reduction of this nitroethanol with a boron reductant to form 1-(2,5-Dimethoxyphenyl)-2-aminoethanol .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

DMPE and its derivatives have been investigated for their potential as anticancer agents. Their unique chemical structure allows for modifications that enhance potency and reduce toxicity compared to natural counterparts. Researchers have explored DMPE analogs for their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression .

Antimicrobial Activity

DMPE derivatives have shown promise as antimicrobial agents. Studies reveal their effectiveness against bacteria, fungi, and other pathogens. The compound’s structural features make it amenable to synthetic modifications, allowing researchers to fine-tune its antimicrobial properties. DMPE analogs may serve as alternatives to existing antibiotics .

Antioxidant Properties

DMPE exhibits antioxidant activity due to its phenolic nature. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Researchers have explored DMPE’s potential in preventing oxidative stress-related diseases and aging-related conditions .

Anti-Inflammatory Effects

Inflammation contributes to various diseases, including cardiovascular disorders and neurodegenerative conditions. DMPE derivatives have been studied for their anti-inflammatory effects. By modulating inflammatory pathways, these compounds may offer therapeutic benefits .

Neuroprotective Applications

DMPE’s ability to cross the blood-brain barrier makes it intriguing for neuroprotective research. Studies suggest that DMPE derivatives could mitigate neurodegenerative processes, potentially benefiting conditions like Alzheimer’s disease and Parkinson’s disease .

Chemical Space Exploration for Drug Discovery

Bioinspired synthesis of DMPE derivatives opens up new chemical space for drug discovery. Researchers can create diverse analogs by modifying DMPE’s structure, leading to novel compounds with varied bioactivities. These compounds may serve as leads for drug development .

Eigenschaften

IUPAC Name |

1-(2,5-dimethoxyphenyl)-2-nitroethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c1-15-7-3-4-10(16-2)8(5-7)9(12)6-11(13)14/h3-5,9,12H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPRIJUIJFISJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(C[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dimethoxyphenyl)-2-nitroethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3240617.png)

![Ethanol, 2-[(3-aminopropyl)ethylamino]-](/img/structure/B3240661.png)

![Imidazo[1,2-a]pyridine-7-sulfonyl chloride](/img/structure/B3240671.png)